N~2~-(4-bromobenzyl)-N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Overview
Description
“N~2~-(4-bromobenzyl)-N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide” is a complex organic compound. It contains a glycine derivative (an amino acid) that is substituted with different aromatic groups (phenyl rings) which are further substituted with various functional groups including a bromine atom, a fluorine atom, and a sulfonyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzyl bromide and fluorobenzene derivatives . The bromobenzyl group could potentially be introduced via a nucleophilic substitution reaction . The sulfonyl group might be introduced using a suitable sulfonyl chloride in the presence of a base .Molecular Structure Analysis
The molecule contains several phenyl rings, which are planar, and a central glycine moiety which can have two different configurations (due to the presence of an amine group). The bromine, fluorine, and sulfonyl substituents on the phenyl rings will influence the electronic distribution and reactivity of these rings .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, it can undergo various reactions. The bromine atom on the benzyl group makes it a good leaving group, allowing for nucleophilic substitution reactions . The sulfonyl group could potentially be reduced to a sulfide .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the highly electronegative fluorine atom could increase its polarity . The bromine atom might make the compound denser and increase its boiling point .Safety and Hazards
The safety and hazards of this compound would depend on various factors. Generally, compounds with halogens like bromine and fluorine need to be handled with care as they can be reactive. Also, the compound might be harmful if ingested or inhaled, and could potentially cause eye and skin irritation .
Future Directions
The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used as an intermediate in the synthesis of other complex organic compounds. Its use could also be explored in various fields like medicinal chemistry, materials science, etc., depending on its properties .
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(4-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrFN2O3S/c1-16-2-12-21(13-3-16)30(28,29)26(14-17-4-6-18(23)7-5-17)15-22(27)25-20-10-8-19(24)9-11-20/h2-13H,14-15H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVUZEHJMFNQKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)CC(=O)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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